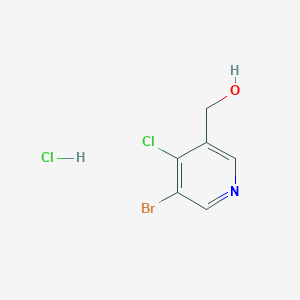

3-Bromo-4-chloropyridine-5-methanol hydrochloride

描述

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in chemistry. researchgate.net Its structural similarity to benzene, but with distinct electronic properties conferred by the nitrogen atom, makes it a cornerstone in the design and synthesis of a vast array of functional molecules. nih.gov Pyridine and its derivatives are fundamental components in numerous natural products, including alkaloids, and vitamins like niacin and pyridoxine. researchgate.netgoogle.com

In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its consistent presence in a diverse range of FDA-approved drugs. google.comchemicalbook.com Its prevalence is attributed to several key physicochemical properties: the nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets, and its basicity allows for the formation of stable salts, often improving the solubility and bioavailability of pharmaceutical agents. researchgate.netgoogle.com The pyridine nucleus is a core component in drugs with a wide spectrum of therapeutic applications, including anticancer, antibacterial, antiviral, and anticonvulsant agents. nih.govmdpi.comgoogle.com The ability to modify the five carbon positions of the pyridine ring allows chemists to fine-tune the steric and electronic properties of a molecule, making it an indispensable tool in drug design and the development of structure-activity relationships (SAR). sigmaaldrich.com

Overview of Halogenated Pyridine Derivatives as Versatile Building Blocks in Research

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring dramatically enhances its utility as a synthetic building block. nbinno.com Halogenated pyridines are crucial intermediates for the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. sigmaaldrich.com The carbon-halogen bond serves as a reactive handle, enabling a wide variety of subsequent bond-forming reactions. sigmaaldrich.com

Halogenation of the electron-deficient pyridine ring can be challenging, often requiring harsh conditions. nbinno.com However, the development of advanced synthetic methods has made a wide array of regioselectively halogenated pyridines accessible. sigmaaldrich.comnbinno.com These halogen substituents are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions and are ideal precursors for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald–Hartwig reactions. This reactivity allows for the precise and controlled introduction of diverse functional groups, including aryl, alkyl, and heteroatom-containing moieties. Consequently, halogenated pyridines are indispensable for constructing complex molecular architectures and for creating libraries of compounds for high-throughput screening in drug discovery programs.

Specific Research Context of 3-Bromo-4-chloropyridine-5-methanol Hydrochloride as a Research Intermediate

This compound is a prime example of a highly functionalized research intermediate designed for multi-step synthetic applications. Its structure is notable for several features that make it a valuable building block in contemporary organic synthesis. The hydrochloride salt form provides enhanced stability and ease of handling for the compound.

The pyridine core is substituted with three distinct functional groups: a bromine atom, a chlorine atom, and a hydroxymethyl (methanol) group. This trifunctional nature offers chemists a high degree of synthetic flexibility. The bromine and chlorine atoms provide two distinct reactive sites for sequential and selective cross-coupling or substitution reactions, allowing for the controlled, stepwise elaboration of the molecule. The methanol (B129727) group offers another point for modification, such as oxidation to an aldehyde or carboxylic acid, or conversion into an ether or ester linkage.

While specific, widespread applications in commercial products are not extensively documented in public literature, compounds of this type are understood to be key intermediates in the synthesis of complex target molecules for research and development, particularly in the pharmaceutical industry. For instance, related halogenated pyridine structures are used as precursors for kinase inhibitors in oncology research and in the synthesis of compounds targeting chronic complications from diabetes. nbinno.com The strategic placement of multiple reactive groups on the pyridine scaffold makes this compound an ideal starting material for building diverse molecular libraries aimed at discovering new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of Selected Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-4-chloropyridine (B1270894) | 36953-42-1 | C₅H₃BrClN | 192.44 |

| 3-Bromo-5-chloropyridine | 73583-39-8 | C₅H₃BrClN | 192.44 |

| 3-Bromo-4-methylpyridine | 3430-22-6 | C₆H₆BrN | 172.02 |

| 3-Bromo-4-chloro-5-nitropyridine | 31872-63-6 | C₅H₂BrClN₂O₂ | 236.44 |

| 3-Bromo-4-chloropyridine-5-methanol | 1633014-12-6 | C₆H₅BrClNO | 222.47 |

| This compound | 1803562-20-0 | C₆H₆BrCl₂N | 242.93 |

Note: Data sourced from publicly available chemical databases. Properties may vary slightly based on the source.

Structure

3D Structure of Parent

属性

IUPAC Name |

(5-bromo-4-chloropyridin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO.ClH/c7-5-2-9-1-4(3-10)6(5)8;/h1-2,10H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUPDMPLEVGWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-38-1 | |

| Record name | 3-Pyridinemethanol, 5-bromo-4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Chloropyridine 5 Methanol Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine. The mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgquora.com The presence of the electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring carbons, particularly at the 2- and 4-positions (ortho and para to the nitrogen), susceptible to attack by nucleophiles. stackexchange.comaskfilo.com This is because the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the ring nitrogen, a stabilizing feature not possible with attack at the 3-position. stackexchange.com

In 3-Bromo-4-chloropyridine-5-methanol, the pyridine ring is substituted with two different halogen atoms. The chlorine atom is at the 4-position, which is an activated site for SNAr, while the bromine atom is at the 3-position, a non-activated site. askfilo.com Consequently, nucleophilic attack will preferentially occur at the C-4 carbon, leading to the displacement of the chloride ion.

The reactivity of leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is inverse to the order seen in aliphatic SN2 reactions. wikipedia.org This "element effect" arises because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. researchgate.netnih.gov Therefore, the high electronegativity of the halogen, which enhances the electrophilicity of the carbon atom, is more critical than its bond strength. In this specific molecule, while both chlorine and bromine are competent leaving groups, the position of the chlorine at the activated C-4 position dictates its role as the primary site of substitution.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions at the C-4 Position This table presents expected outcomes for SNAr reactions based on established principles of pyridine chemistry.

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

|---|---|---|

| Ammonia | NH₃, heat | 3-Bromo-4-aminopyridine-5-methanol |

| Methanol (B129727) | NaOMe, MeOH | 3-Bromo-4-methoxypyridine-5-methanol |

| Thiophenol | PhSNa, DMF | 3-Bromo-4-(phenylthio)pyridine-5-methanol |

| Piperidine | Piperidine, heat | 3-Bromo-4-(piperidin-1-yl)pyridine-5-methanol |

The regioselectivity of SNAr reactions on dihalopyridines is governed by a combination of electronic and steric factors. For 3-Bromo-4-chloropyridine-5-methanol, the electronic influence of the ring nitrogen is the dominant factor, directing substitution exclusively to the 4-position. Attack at the C-3 position is electronically disfavored as the resulting anionic intermediate cannot delocalize the negative charge onto the nitrogen atom. stackexchange.com

Computational models, which analyze factors like the Lowest Unoccupied Molecular Orbital (LUMO) energy and molecular electrostatic potential (ESP), are often used to predict site selectivity in complex cases. rsc.orgchemrxiv.org For dihalopyridines, these models consistently show that the carbon at the 4-position is the most electrophilic and therefore the most susceptible to nucleophilic attack. wuxiapptec.com Steric hindrance from adjacent substituents can also influence regioselectivity; however, the 5-methanol group is not typically large enough to significantly impede access to the C-4 position. researchgate.net

Since the substitution occurs at an achiral, sp²-hybridized carbon center and the typical mechanism does not generate a new chiral center, stereoselectivity is not a relevant consideration for these SNAr transformations unless a chiral nucleophile is used.

Reactions Involving the Primary Alcohol Functionality

The hydroxymethyl group (-CH₂OH) at the 5-position is a primary alcohol, which can undergo a variety of standard organic transformations, most notably oxidation and reduction.

The primary alcohol of 3-Bromo-4-chloropyridine-5-methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.

Oxidation to Aldehyde: Mild oxidizing agents can selectively convert the primary alcohol to an aldehyde without further oxidation. Common reagents for this transformation include Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). These reactions are typically performed in anhydrous solvents to prevent over-oxidation.

Oxidation to Carboxylic Acid: Strong oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents capable of this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic solution, or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid).

Table 2: Representative Oxidation Reactions of the Primary Alcohol

| Target Product | Reagent(s) | Reaction Type |

|---|---|---|

| 3-Bromo-4-chloropyridine-5-carbaldehyde | Pyridinium chlorochromate (PCC) | Mild Oxidation |

| 3-Bromo-4-chloropyridine-5-carboxylic acid | Potassium permanganate (KMnO₄) | Strong Oxidation |

While the primary alcohol is already in a relatively reduced state, further reductive transformations can be performed. The most common transformation is the complete removal of the hydroxyl group to form a methyl group, a process known as deoxygenation or hydrogenolysis. This typically requires converting the alcohol into a better leaving group, such as a tosylate or mesylate, followed by reduction with a strong hydride source like lithium aluminum hydride (LiAlH₄). Alternatively, catalytic hydrogenation under harsh conditions can sometimes achieve this transformation.

Electrophilic Aromatic Substitution (EAS) in Substituted Pyridines

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, are characteristic of electron-rich aromatic systems like benzene. However, the pyridine ring is highly deactivated towards EAS. youtube.com The electronegative nitrogen atom strongly withdraws electron density from the ring, making it a poor nucleophile. youtube.com Furthermore, under the acidic conditions required for many EAS reactions, the nitrogen lone pair is protonated, forming a pyridinium ion. This positive charge further deactivates the ring to an extreme degree, making substitution even more difficult. youtube.com

If an EAS reaction is forced to occur under very harsh conditions, substitution happens preferentially at the 3-position (meta to the nitrogen). quora.comquora.com This is because the cationic intermediates (sigma complexes) formed from attack at the 2- or 4-positions have a resonance structure that places a positive charge directly on the highly electronegative nitrogen atom, which is extremely unfavorable. quora.comyoutube.com The intermediate from attack at the 3-position avoids this destabilizing arrangement.

In the case of 3-Bromo-4-chloropyridine-5-methanol hydrochloride, the ring is already substituted with two electron-withdrawing halogen atoms in addition to the deactivating effect of the nitrogen. This cumulative deactivation makes the ring exceptionally unreactive towards electrophilic attack. Therefore, electrophilic aromatic substitution is not a synthetically viable pathway for the further functionalization of this molecule under standard laboratory conditions.

Metal-Catalyzed Cross-Coupling Reactions with Halogenated Pyridines

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated pyridines, the regioselectivity of these reactions is a key consideration, influenced by factors such as the nature of the halogens, the catalyst system, and the electronic and steric environment of the pyridine ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. In the case of dihalogenated pyridines, the reaction's regioselectivity is often governed by the relative reactivity of the carbon-halogen bonds. Generally, the reactivity order is C-I > C-Br > C-Cl, meaning that in a bromo-chloro substituted pyridine, the Suzuki-Miyaura coupling is expected to occur preferentially at the C-Br bond. For a substrate like 3-bromo-4-chloropyridine (B1270894), the coupling with an arylboronic acid would likely yield the 3-aryl-4-chloropyridine derivative as the major product. The choice of palladium catalyst and ligands can also influence the outcome. For instance, bulky electron-rich phosphine (B1218219) ligands are often effective for coupling less reactive aryl chlorides.

Representative Suzuki-Miyaura Coupling Conditions:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, often with water |

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, the site of the reaction on a dihalogenated pyridine is dependent on the halide's reactivity. For 3-bromo-4-chloropyridine, the Sonogashira coupling would be expected to proceed at the more reactive C-Br position. Studies on related dihalopyridines have demonstrated that selective alkynylation at the bromine-substituted carbon is achievable.

Typical Sonogashira Coupling Reaction Parameters:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Et₃N, piperidine, or other amines |

| Solvent | THF, DMF |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. The development of this reaction has significantly expanded the ability to synthesize aryl amines. The regioselectivity in dihalogenated pyridines again follows the general reactivity trend of the halogens. Therefore, in 3-bromo-4-chloropyridine, the amination reaction would preferentially occur at the 3-position. The choice of ligand is crucial in the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being the most effective.

General Buchwald-Hartwig Amination Conditions:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, Xantphos, Josiphos ligands |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

The hydroxymethyl group (-CH₂OH) at the 5-position of the pyridine ring offers a site for various functional group transformations. These reactions can be performed before or after cross-coupling at the halogenated positions, providing synthetic flexibility.

Oxidation: The primary alcohol of the methanol group can be oxidized to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents. For instance, manganese dioxide (MnO₂) is a mild reagent for the selective oxidation of benzylic and allylic alcohols to aldehydes. Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would lead to the corresponding carboxylic acid.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis).

Halogenation: The hydroxyl group can be converted to a halogen, typically chlorine or bromine, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This transformation provides another reactive handle for further synthetic manipulations, such as nucleophilic substitution or subsequent cross-coupling reactions.

Mechanistic Pathways of Key Transformations in Pyridine Derivatives

The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied and generally follow a common catalytic cycle.

The catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). With dihalogenated pyridines, this step is generally regioselective, with the oxidative addition occurring preferentially at the more reactive carbon-halogen bond (C-I > C-Br > C-Cl). The electronic nature of the pyridine ring influences the rate of this step, with electron-deficient rings generally reacting faster.

Transmetalation (for Suzuki and Sonogashira): In the Suzuki-Miyaura reaction, the organoboron reagent transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. This step is facilitated by the base, which activates the organoboron species. In the Sonogashira reaction, a copper acetylide, formed in situ from the terminal alkyne and the copper(I) co-catalyst, undergoes transmetalation with the Pd(II) complex. In the Buchwald-Hartwig amination, this step is replaced by the coordination of the amine to the palladium center, followed by deprotonation to form a palladium amide complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For dihalogenated substrates, controlling the extent of the reaction to achieve mono-functionalization versus di-functionalization can be a challenge. The selectivity often depends on the reaction conditions, including the stoichiometry of the reagents, the nature of the catalyst and ligands, and the reaction time and temperature. In some cases, after the first cross-coupling event, the initially formed product can remain coordinated to the palladium catalyst, potentially leading to a second intramolecular oxidative addition and subsequent difunctionalization.

Computational Chemistry and Theoretical Studies on 3 Bromo 4 Chloropyridine 5 Methanol Hydrochloride and Its Derivatives

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to analyzing the electronic characteristics of molecules. These methods are used to optimize molecular geometry, calculate electronic energies, and derive various properties that govern molecular behavior. For substituted pyridines, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable results for structural and electronic properties. mdpi.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For a molecule like 3-Bromo-4-chloropyridine-5-methanol, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the halogen atoms, which possess lone pairs of electrons. The LUMO, conversely, would be distributed over the π-antibonding system of the pyridine ring. The electron-withdrawing nature of the bromine and chlorine atoms, as well as the nitrogen heteroatom, lowers the energy of the molecular orbitals. The methanol (B129727) substituent, being weakly electron-donating, would slightly raise the HOMO energy.

Computational studies on related substituted pyridines provide a basis for estimating these properties. For instance, calculations on 3-bromo-2-hydroxypyridine (B31989) showed a HOMO-LUMO gap of approximately 5.4 eV, indicating significant chemical stability. mdpi.com The introduction of a chlorine atom and the specific substitution pattern in 3-Bromo-4-chloropyridine-5-methanol would modulate this value. Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the molecule's chemical behavior.

| Descriptor | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Inverse of hardness, relates to reactivity |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures electrophilic character |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), which are favorable for nucleophilic attack. nih.gov

In 3-Bromo-4-chloropyridine-5-methanol hydrochloride, the most negative potential is expected to be located near the nitrogen atom of the pyridine ring, although its basicity is reduced by the electron-withdrawing halogens. The hydrogen atom of the hydroxyl group in the methanol substituent and the proton associated with the hydrochloride salt will create strongly positive potential regions, making them sites for nucleophilic interaction. The halogen atoms will exhibit dual character due to the "sigma-hole" phenomenon, showing positive potential along the C-X axis and negative potential perpendicular to it. This information is crucial for predicting non-covalent interactions like hydrogen bonding and halogen bonding, which are important in biological systems and crystal engineering.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like 3-Bromo-4-chloropyridine-5-methanol, MD simulations can explore its conformational landscape, identifying the most stable arrangements and the energy barriers between them. mdpi.comresearchgate.net

A key area of conformational flexibility is the rotation around the C5-C(methanol) single bond. MD simulations can reveal the preferred orientation of the hydroxymethyl group relative to the pyridine ring. These simulations track the trajectories of atoms by solving Newton's equations of motion, allowing for the analysis of dihedral angles and the identification of low-energy conformers. mdpi.com The results of such simulations are critical for understanding how the molecule might fit into a protein's active site or how it packs in a crystal lattice. Studies on pyridine derivatives have successfully used MD to understand ligand-protein binding processes and the stability of different conformations. researchgate.netnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the potential energy surface of a reaction and determine the most likely mechanism. ucl.ac.uk

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Identifying the structure and energy of the TS is crucial for understanding reaction kinetics, as the energy of the TS (the activation energy) determines the reaction rate.

For reactions involving the pyridine ring, such as electrophilic aromatic substitution (EAS), computational methods can locate the transition states for attack at different positions. Pyridine itself is electron-deficient and generally unreactive towards EAS, with substitution, when forced, occurring at the 3-position. youtube.comjscimedcentral.com This is because the intermediates formed by attack at the 2- or 4-positions place a positive charge directly on the electronegative nitrogen atom, which is highly unfavorable. quora.com For 3-Bromo-4-chloropyridine-5-methanol, the existing substituents will further influence the regioselectivity of any potential substitution reactions. Transition state theory calculations can be employed to quantify the activation barriers for substitution at the available ring positions, providing a theoretical prediction of the reaction outcome. oberlin.edu

For example, in the case of nucleophilic substitution on the pyridine ring, calculations can compare the energetics of displacing the bromo versus the chloro substituent. Similarly, reactions involving the methanol group, such as oxidation or esterification, can be modeled. By comparing the calculated energies of intermediates and transition states for different plausible mechanisms, researchers can gain a detailed understanding of the reaction's thermodynamics and kinetics. researchgate.netacs.org DFT calculations have been used to investigate various reaction pathways for pyridine derivatives, including oxidation, reduction, and cycloaddition reactions, providing valuable mechanistic insights. ucl.ac.ukacs.orgrepec.org

Structure-Reactivity Relationships from Computational Data

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of a compound and its chemical reactivity. While specific computational studies on this compound are not extensively available in the public domain, a comprehensive analysis of its structure-reactivity relationships can be inferred from computational data on analogous substituted pyridine derivatives. By examining the electronic effects of the individual substituents—bromo, chloro, and methanol—on the pyridine ring, we can construct a detailed picture of the molecule's anticipated chemical behavior.

The reactivity of substituted pyridines is primarily governed by the electron distribution within the aromatic ring, which is significantly influenced by the inductive and resonance effects of its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a π-electron deficient system compared to benzene. This intrinsic property, combined with the effects of the substituents, dictates the sites susceptible to nucleophilic or electrophilic attack.

Electronic Effects of Substituents:

Methanol Substituent (-CH₂OH): The methanol group at the 5-position is generally considered a weak electron-withdrawing group through a weak inductive effect. The oxygen atom is more electronegative than carbon, leading to a slight pull of electron density from the ring.

The combination of these substituents on the pyridine ring of 3-Bromo-4-chloropyridine-5-methanol results in a complex electronic landscape. The strong inductive effects of the bromo and chloro groups are expected to significantly lower the electron density of the ring, making it more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) and Reactivity Sites:

Molecular electrostatic potential (MEP) maps are valuable computational tools that visualize the charge distribution on a molecule and predict its reactive sites. For substituted pyridines, MEP maps typically show the most negative potential (red regions) localized around the nitrogen atom, confirming its role as the primary site for protonation and interaction with Lewis acids. Conversely, regions of positive potential (blue regions) indicate electron-deficient areas that are susceptible to nucleophilic attack.

In the case of 3-Bromo-4-chloropyridine-5-methanol, the strong electron-withdrawing nature of the halogen substituents would lead to a significant positive electrostatic potential on the carbon atoms of the pyridine ring, particularly at the C-2 and C-6 positions, which are ortho to the nitrogen atom. This makes these positions the most likely targets for nucleophilic aromatic substitution (SNAr) reactions. The presence of the methanol group at the 5-position can further modulate the charge distribution and steric accessibility of these reactive sites.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity:

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial quantum chemical parameters that provide insights into a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap generally implies higher reactivity.

For 3-Bromo-4-chloropyridine-5-methanol, the electron-withdrawing substituents would be expected to lower the energies of both the HOMO and LUMO. The lowering of the LUMO energy is particularly significant as it indicates an increased susceptibility of the molecule to nucleophilic attack. Computational studies on analogous dihalopyridines have shown that the introduction of halogen atoms leads to a stabilization of the LUMO, thereby facilitating reactions with nucleophiles.

Quantitative Structure-Activity Relationship (QSAR) Insights:

Quantitative Structure-Activity Relationship (QSAR) studies on various classes of pyridine derivatives have established correlations between computationally derived molecular descriptors and their biological activities. These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to model the steric, electrostatic, and hydrophobic fields of molecules.

While a specific QSAR model for this compound is not available, general findings from QSAR studies on substituted pyridines highlight the importance of the electronic and steric properties of the substituents in determining their interactions with biological targets. For instance, the electrostatic potential around the pyridine nitrogen and the steric bulk of the substituents are often critical factors influencing binding affinity and biological activity. The combination of halogen and methanol substituents in 3-Bromo-4-chloropyridine-5-methanol would contribute to a unique set of steric and electronic properties that would define its potential biological activity profile.

The following table summarizes the expected electronic properties and their influence on the reactivity of 3-Bromo-4-chloropyridine-5-methanol, based on computational data from analogous compounds.

| Computational Parameter | Expected Property for 3-Bromo-4-chloropyridine-5-methanol | Implication for Reactivity |

| Electron Density | Reduced on the pyridine ring due to -I effects of Br and Cl. | Increased susceptibility to nucleophilic attack; decreased reactivity towards electrophiles. |

| Molecular Electrostatic Potential (MEP) | Positive potential on ring carbons (especially C-2 and C-6); negative potential on the nitrogen atom. | C-2 and C-6 are likely sites for nucleophilic attack; Nitrogen is the primary site for protonation. |

| LUMO Energy | Lowered due to electron-withdrawing substituents. | Enhanced electrophilicity of the ring, favoring reactions with nucleophiles. |

| HOMO-LUMO Gap | Expected to be relatively small. | Suggests a chemically reactive molecule. |

Applications of 3 Bromo 4 Chloropyridine 5 Methanol Hydrochloride As a Synthetic Intermediate in Advanced Organic Chemistry

Construction of Complex Heterocyclic Systems

The strategic placement of two different halogen atoms and a hydroxymethyl group makes this compound a potent precursor for building more elaborate heterocyclic structures.

Fused Pyridine (B92270) Ring Systems

The synthesis of fused pyridine systems often relies on the ability to perform sequential, site-selective reactions. The differential reactivity of the C-Br bond (typically more reactive in Palladium-catalyzed cross-couplings) versus the C-Cl bond allows for a stepwise construction approach.

For instance, a general strategy could involve an initial Suzuki or Sonogashira coupling at the C3-bromo position. The newly introduced substituent could then possess a functional group capable of reacting with the hydroxymethyl group at C5, leading to the formation of a new ring fused to the pyridine core. Following this, the C4-chloro atom remains available for further elaboration of the molecule.

An example of a related transformation is the synthesis of 3-bromo-4-chlorofuro[3,2-c]pyridine (B1278664) from 4-chlorofuro[3,2-c]pyridine, demonstrating how pyridine precursors are utilized in building fused systems. The presence of the hydroxymethyl group in 3-Bromo-4-chloropyridine-5-methanol offers an intramolecular cyclization partner, which is a common and efficient strategy for constructing such fused rings.

Table 1: Potential Reactions for Fused Pyridine Synthesis

| Reaction Type | Position | Reagent Example | Resulting Structure |

|---|---|---|---|

| Sonogashira Coupling | C3 (Br) | Terminal alkyne with a hydroxyl group | Alkynyl pyridine intermediate |

| Intramolecular Cyclization | C5 (CH₂OH) | Base or acid catalyst | Furo[3,4-b]pyridine derivative |

Bridged Pyridine Derivatives

Information specifically detailing the use of 3-Bromo-4-chloropyridine-5-methanol hydrochloride in the synthesis of bridged pyridine derivatives is not available in the reviewed literature. Conceptually, forming a bridged system would require a multi-step synthesis where a linker is attached to the pyridine ring at two different positions, for instance, via the hydroxymethyl group and one of the halogenated sites, to form a bicyclic structure.

Role in the Synthesis of Precursors for Agrochemical Research

Halogenated pyridine derivatives are critical building blocks in the agrochemical industry. They are found in the core structures of numerous herbicides, fungicides, and insecticides. The specific substitution pattern of this compound makes it a potential intermediate for creating advanced crop protection agents. The bromo and chloro substituents can be replaced through nucleophilic substitution or cross-coupling reactions to introduce moieties that modulate the biological activity and physical properties of the final product.

While specific commercial agrochemicals derived directly from this compound are not publicly documented, related structures like 3-bromo-2-chloro-5-methylpyridine are known intermediates for pesticides. The utility lies in the ability to construct complex molecular architectures required for targeted pest control.

Utilization in the Design and Synthesis of Ligands for Catalysis

Pyridine-based structures are fundamental components of many ligands used in transition-metal catalysis due to the coordinating ability of the nitrogen atom. The functional groups on this compound could be elaborated to create novel ligand architectures.

For example, the hydroxymethyl group could be converted into a phosphine (B1218219), amine, or ether, which are common coordinating groups. The halogen atoms could be used to attach the pyridine moiety to a larger ligand backbone or another metal-binding domain, potentially creating bidentate or polydentate ligands. However, specific research articles demonstrating the application of this particular compound for ligand synthesis were not identified.

Application in Materials Science Research (e.g., Polymer Precursors, Fluorescent Probes)

The use of this compound in materials science is not well-documented in the available literature. In principle, its structure holds potential for such applications. As a polymer precursor, it could be bifunctionalized through reactions at the bromo and chloro positions to be incorporated into conjugated polymers, which are of interest for their electronic properties. The pyridine nitrogen and hydroxymethyl group could also be used to tune the material's solubility, thermal stability, or ability to coordinate with metal ions. For fluorescent probes, the pyridine ring could be part of a larger π-conjugated system, with the substituents used to modulate the photophysical properties.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization of 3 Bromo 4 Chloropyridine 5 Methanol Hydrochloride and Its Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net It provides unparalleled insight into the atomic-level connectivity and chemical environment of nuclei such as hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental tools for determining the constitution of novel compounds derived from 3-Bromo-4-chloropyridine-5-methanol hydrochloride.

¹H NMR Spectroscopy: This technique identifies the chemical environment and number of different types of protons in a molecule. For a derivative of the title compound, the ¹H NMR spectrum would reveal distinct signals for the protons on the pyridine (B92270) ring and the hydroxymethyl group. The chemical shift (δ) of these protons provides clues about the electronic effects of neighboring substituents, while the splitting patterns (multiplicity) reveal information about adjacent protons.

¹³C NMR Spectroscopy: This method detects the carbon framework of a molecule. A ¹³C NMR spectrum shows a signal for each chemically unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

2D NMR Spectroscopy: These experiments reveal correlations between different nuclei, allowing for the unambiguous assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu It is used to identify which protons are adjacent to one another, helping to piece together fragments of the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comnih.gov This is a powerful tool for assigning specific proton resonances to their corresponding carbon atoms in the molecular skeleton. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two or three). ipb.pt HMBC is crucial for connecting molecular fragments, as it can establish connectivity across quaternary carbons or heteroatoms, providing the complete structural picture. youtube.comnih.gov

| Technique | Atom(s) | Typical Chemical Shift (δ, ppm) | Information Provided |

|---|---|---|---|

| ¹H NMR | Aromatic-H (Pyridine Ring) | 7.0 - 9.0 | Reveals electronic environment and substitution pattern on the pyridine ring. |

| CH₂ (Methanol) | 4.5 - 5.0 | Signal for the hydroxymethyl protons. | |

| OH (Methanol) | Variable | Signal for the hydroxyl proton; often broad and exchangeable. | |

| ¹³C NMR | Aromatic-C (Pyridine Ring) | 120 - 160 | Shows the number of unique carbon environments in the aromatic ring. |

| CH₂ (Methanol) | ~60 | Identifies the carbon of the hydroxymethyl group. | |

| HSQC | Aromatic C-H | Cross-peaks at (δ ¹H, δ ¹³C) | Directly links each aromatic proton to its attached carbon. |

| CH₂-OH | Cross-peak at (δ ¹H, δ ¹³C) | Links the methylene protons to the methanol (B129727) carbon. | |

| HMBC | H(CH₂) to C(ring) | Cross-peaks | Confirms the attachment of the methanol group to the pyridine ring (2-bond correlation). |

A significant limitation of NMR spectroscopy is its inherent low sensitivity. rsc.org This makes it challenging to study short-lived reaction intermediates or low-concentration species that are critical to understanding reaction mechanisms. Hyperpolarization techniques can overcome this limitation by dramatically increasing the NMR signal.

SABRE (Signal Amplification By Reversible Exchange) is a powerful hyperpolarization method particularly well-suited for pyridine-containing molecules. nih.gov The technique uses parahydrogen and an iridium catalyst to temporarily transfer spin polarization to a substrate like a pyridine derivative. nih.gov This can enhance ¹H and ¹³C NMR signals by several orders of magnitude (up to 17,000-fold for ¹H and 45,500-fold for ¹³C have been reported for pyridine derivatives). rsc.org This immense signal boost allows for the rapid acquisition of NMR spectra at very low concentrations (~1 mM), enabling researchers to detect and characterize transient intermediates in mechanistic studies of reactions involving this compound. semanticscholar.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of reaction products and providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of a molecule. For transformation products of this compound, HRMS is critical for:

Unambiguous Molecular Formula Determination: HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

Confirmation of Structure: The calculated exact mass for a proposed product can be compared to the experimentally measured mass to confirm its identity. acs.org

Isotopic Pattern Analysis: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a distinctive isotopic pattern in the mass spectrum. Analyzing this pattern helps to confirm the number of halogen atoms in the molecule or its fragments.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural analysis and the characterization of components within a complex mixture without extensive purification. researchgate.net The process involves multiple stages of mass analysis:

Precursor Ion Selection: An ion of a specific m/z value (the precursor ion) is selected from the initial mass spectrum.

Fragmentation: The selected precursor ion is fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).

Product Ion Analysis: The resulting fragment ions (product ions) are analyzed in a second mass spectrometer.

This technique is invaluable for studying the transformation products of this compound, as it allows researchers to isolate a specific product ion from a crude reaction mixture and generate a characteristic fragmentation pattern, which serves as a structural fingerprint to identify the compound. nih.gov

| Technique | Primary Data Obtained | Key Application in Research |

|---|---|---|

| HRMS | Highly accurate m/z value | Determining the precise elemental composition of novel reaction products. |

| MS/MS | Fragmentation pattern of a selected ion | Structural elucidation and identification of components in complex reaction mixtures. |

X-ray Crystallography for Solid-State Structure Determination of Novel Derivatives

While NMR and MS provide definitive information about molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is the gold standard for structural proof, provided that a suitable single crystal of a novel derivative can be grown.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed three-dimensional map of electron density within the crystal, from which the precise positions of all atoms can be determined. For a new derivative of this compound, a crystal structure analysis would provide:

Absolute Confirmation of Constitution: Unambiguously verifies the atomic connectivity.

Precise Geometric Parameters: Provides accurate measurements of bond lengths, bond angles, and torsion angles.

Stereochemistry: Determines the absolute configuration of chiral centers, if present.

Intermolecular Interactions: Reveals how molecules are arranged in the crystal lattice, including details on hydrogen bonding, halogen bonding, and π–π stacking interactions, which govern the material's solid-state properties. nih.gov

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry elements within the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths and Angles | Provides exact geometric data for the molecule's covalent structure. |

| Intermolecular Contacts | Identifies and quantifies non-covalent interactions like hydrogen bonds. nih.gov |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules by probing their vibrational modes. For a substituted pyridine derivative such as this compound, these techniques are indispensable for confirming the presence of specific functional groups and providing insights into the molecule's conformational arrangement. The vibrational spectrum of a molecule is unique and acts as a molecular "fingerprint," allowing for detailed structural analysis.

The analysis of this compound would involve identifying vibrations characteristic of the pyridine ring, the carbon-halogen bonds (C-Cl and C-Br), and the methanol substituent (-CH₂OH). The vibrational modes of the pyridine ring are well-documented and include ring stretching, ring breathing, and in-plane and out-of-plane C-H bending. nih.govcdnsciencepub.com The substitution pattern on the pyridine ring significantly influences the frequencies and intensities of these modes. rsc.org For instance, the presence of electron-withdrawing halogens and the hydroxymethyl group alters the electron distribution within the ring, causing shifts in the characteristic ring vibration frequencies compared to unsubstituted pyridine. researchgate.net

Key functional group absorptions expected in the IR and Raman spectra would include:

O-H Stretching: A broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group of the methanol substituent, likely involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretches from the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ group would appear just below 3000 cm⁻¹.

Pyridine Ring Stretching: A series of bands, typically between 1400-1600 cm⁻¹, are characteristic of the C=C and C=N stretching vibrations within the aromatic ring. researchgate.net

C-O Stretching: The stretching vibration of the C-O bond in the primary alcohol group is expected to appear in the 1000-1050 cm⁻¹ range.

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are typically found in the fingerprint region of the spectrum. The C-Cl stretch would likely appear in the 600-800 cm⁻¹ range, while the C-Br stretch is expected at a lower frequency, generally between 500-600 cm⁻¹.

Conformational analysis of the molecule, particularly concerning the orientation of the methanol group (-CH₂OH) relative to the pyridine ring, can also be investigated. Internal rotation around the C-C bond connecting the ring and the methanol group can lead to different stable conformers, which may be distinguishable through subtle shifts in vibrational frequencies or the appearance of new bands at low temperatures. iu.edu.sa Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and predict the most stable conformers. jocpr.com

Table 1: Characteristic Vibrational Frequencies for 3-Bromo-4-chloropyridine-5-methanol Functional Groups This table presents expected wavenumber ranges based on characteristic frequencies for substituted pyridines and related functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H (Alcohol) | Stretching | 3200 - 3600 | IR |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | IR, Raman |

| C=C, C=N (Pyridine Ring) | Ring Stretching | 1400 - 1600 | IR, Raman |

| C-O (Primary Alcohol) | Stretching | 1000 - 1050 | IR |

| C-Cl | Stretching | 600 - 800 | IR, Raman |

| C-Br | Stretching | 500 - 600 | IR, Raman |

UV-Visible and Fluorescence Spectroscopy for Electronic Properties and Photophysical Studies

UV-Visible and fluorescence spectroscopy are key techniques for investigating the electronic structure and photophysical properties of molecules. These methods provide information on electronic transitions, conjugation, and the fate of excited electronic states.

The UV-Visible absorption spectrum of this compound is expected to be dominated by electronic transitions within the pyridine ring. Typically, pyridine and its derivatives exhibit two main absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions are generally more intense and occur at shorter wavelengths, while the weaker n→π* transition, involving the non-bonding electrons on the nitrogen atom, appears at longer wavelengths.

The substituents on the pyridine ring—bromo, chloro, and methanol—are known to influence these electronic transitions. Halogen substituents (Br and Cl) act as auxochromes and can cause a bathochromic (red) shift in the absorption maxima due to their electron-donating resonance effect and electron-withdrawing inductive effect. rsc.org The hydroxymethyl (-CH₂OH) group can also slightly modify the electronic transitions. The protonation of the pyridine nitrogen in the hydrochloride salt form would significantly affect the n→π* transition, typically causing a hypsochromic (blue) shift, as the non-bonding electrons on the nitrogen are engaged in the bond with the proton, increasing the energy required for the transition.

Fluorescence spectroscopy provides insights into the de-excitation pathways of the molecule after it absorbs light. While unsubstituted pyridine is known for its very low fluorescence quantum yield, substitution can significantly alter its emission properties. mdpi.comacs.org The introduction of halogens can enhance intersystem crossing (a non-radiative process from the excited singlet state to a triplet state) due to the heavy-atom effect, which often leads to quenching of fluorescence. Conversely, structural rigidification or other electronic effects from substituents can sometimes lead to enhanced fluorescence. mdpi.com

Photophysical studies would involve measuring key parameters such as the absorption maximum (λabs), emission maximum (λem), Stokes shift (the difference between λabs and λem), and fluorescence quantum yield (ΦF). nih.govnih.gov The solvent environment can also play a crucial role, as polar solvents may stabilize the excited state differently than non-polar solvents, leading to solvatochromic shifts in the emission spectra. nih.gov Investigating these properties provides a comprehensive understanding of the molecule's electronic behavior and its potential for applications in materials science or as a fluorescent probe. mdpi.com

Table 2: Expected Electronic and Photophysical Properties for Substituted Pyridines This table outlines the general effects of substituents on the electronic properties of the pyridine core, relevant to this compound.

| Property | Description | Expected Influence of Substituents |

| λabs (π→π) | Wavelength of maximum absorption for the high-energy π to π transition. | Expected in the UV region; subject to bathochromic shifts from halogen and methanol groups. |

| λabs (n→π) | Wavelength of maximum absorption for the lower-energy non-bonding to π transition. | Significantly blue-shifted or obscured upon protonation of the pyridine nitrogen (hydrochloride form). |

| λem | Wavelength of maximum fluorescence emission. | Highly dependent on structure; heavy atoms (Br, Cl) may quench fluorescence, leading to low intensity. |

| Stokes Shift | The energy difference between the absorption and emission maxima. | Provides insight into the structural differences between the ground and excited states. |

| Quantum Yield (ΦF) | The efficiency of the fluorescence process (photons emitted / photons absorbed). | Expected to be low for simple pyridine derivatives, especially those containing heavy atoms. |

Strategic Role in Medicinal Chemistry Research and Drug Design Pre Clinical, Non Human Focus

A Versatile Scaffold for Rational Drug Design

The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets. The specific substitution pattern of 3-Bromo-4-chloropyridine-5-methanol hydrochloride offers medicinal chemists a robust starting point for the rational design of novel therapeutics.

The inherent biological relevance of the pyridine nucleus makes it an attractive scaffold for the design of compounds with a wide range of potential therapeutic applications. Researchers leverage the 3-bromo-4-chloro-5-hydroxymethylpyridine core to synthesize novel molecules targeting various biological pathways. The bromine and chlorine atoms can be selectively manipulated through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a diverse array of substituents. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages, further expanding the chemical space that can be explored. This versatility allows for the creation of libraries of pyridine-based compounds for screening against different biological targets.

A critical aspect of drug discovery is understanding how the chemical structure of a compound relates to its biological activity. The multi-functional nature of this compound is particularly advantageous for conducting detailed SAR studies. By systematically modifying each of the reactive sites on the pyridine ring, chemists can probe the specific interactions between the synthesized analogues and their biological targets. For instance, varying the size, electronics, and hydrogen-bonding capacity of the substituents introduced at the bromo and chloro positions can provide valuable insights into the optimal structural requirements for potent biological activity. This iterative process of synthesis and biological evaluation, guided by SAR, is essential for the optimization of lead compounds into viable drug candidates.

Synthesis of Lead Compounds and Analogues for In Vitro Biological Evaluation

Once novel pyridine-based compounds are designed and synthesized using this compound as a scaffold, they undergo rigorous in vitro biological evaluation to assess their therapeutic potential. These preclinical studies are crucial for identifying promising lead compounds and understanding their mechanism of action at a molecular and cellular level.

Many diseases are driven by the aberrant activity of specific enzymes. Therefore, a significant focus of drug discovery is the development of small molecules that can selectively inhibit these enzymes. Derivatives of this compound have been investigated as potential inhibitors of various enzymes, including kinases and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

Kinase Inhibition: Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many approved kinase inhibitors. By elaborating the this compound core, researchers can design and synthesize novel compounds that target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting cancer cell signaling.

GAPDH Inhibition: GAPDH is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells to meet their high energy demands. Inhibition of GAPDH represents a promising strategy for selectively targeting cancer cell metabolism. The electrophilic nature of certain derivatives synthesized from this compound can be exploited to covalently modify the active site cysteine residue of GAPDH, leading to irreversible inhibition of the enzyme and subsequent cancer cell death.

Table 1: Examples of Enzyme Inhibition by Pyridine Derivatives This table is illustrative and provides a general representation of the types of data generated in enzyme inhibition studies of pyridine derivatives.

| Compound ID | Target Enzyme | IC50 (nM) | Inhibition Type |

|---|---|---|---|

| PYD-001 | Kinase A | 50 | Reversible |

| PYD-002 | Kinase B | 120 | Reversible |

| PYD-003 | GAPDH | 250 | Irreversible |

In addition to targeting specific enzymes, the therapeutic potential of novel compounds is assessed in cell-based assays. These assays provide a more holistic view of a compound's biological effects in a cellular context.

Antiproliferative Activity in Cancer Cell Lines: A primary goal in cancer drug discovery is to identify compounds that can inhibit the uncontrolled proliferation of cancer cells. Derivatives of this compound are frequently screened against panels of human cancer cell lines to determine their antiproliferative activity. The half-maximal inhibitory concentration (IC50) is a key parameter measured in these assays, representing the concentration of a compound required to inhibit cell growth by 50%. Promising compounds with low IC50 values are then selected for further investigation into their mechanism of action, such as their ability to induce apoptosis (programmed cell death) or cell cycle arrest.

Table 2: Antiproliferative Activity of Pyridine Derivatives in Cancer Cell Lines This table is illustrative and provides a general representation of the types of data generated in antiproliferative assays.

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| PYD-A | MCF-7 (Breast) | 5.2 |

| PYD-A | HCT116 (Colon) | 8.1 |

| PYD-B | A549 (Lung) | 2.5 |

Molecular Docking and Ligand-Protein Interaction Studies

To gain a deeper understanding of how the synthesized compounds interact with their biological targets at the atomic level, researchers employ computational techniques such as molecular docking. These in silico methods predict the preferred binding orientation of a ligand (the synthesized compound) within the active site of a protein target.

Molecular docking studies are invaluable for:

Rationalizing SAR data: By visualizing the predicted binding poses of a series of analogues, researchers can understand why certain structural modifications lead to increased or decreased biological activity.

Guiding further optimization: The insights gained from docking studies can inform the design of new analogues with improved binding affinity and selectivity. For example, if a docking study reveals an unoccupied pocket in the active site, new compounds can be designed to incorporate functional groups that can favorably interact with that pocket.

Predicting potential off-target effects: Docking can also be used to predict whether a compound is likely to bind to other proteins, which could lead to unwanted side effects.

The combination of chemical synthesis, in vitro biological evaluation, and in silico molecular modeling provides a powerful and integrated approach to modern drug discovery. The strategic use of versatile scaffolds like this compound is central to this endeavor, enabling the efficient exploration of chemical space and the rational design of novel therapeutic agents.

Prediction of Binding Modes and Affinities

In modern drug design, computational methods are essential for predicting how a potential drug molecule (a "ligand") will interact with its biological target, which is typically a protein or enzyme. openmedicinalchemistryjournal.com For a molecule derived from this compound, techniques such as molecular docking and molecular dynamics simulations are employed to forecast its binding mode and affinity. nih.gov

Molecular docking programs can predict the most likely conformation of the ligand when bound to the active site of a target protein. This is achieved by sampling a large number of possible orientations and conformations of the ligand within the binding pocket and scoring them based on a force field that approximates the binding energy. For pyridine carboxamide derivatives, which are structurally related to the compound of interest, molecular docking has been successfully used to understand their interaction with targets like SHP2, an important enzyme in cancer signaling pathways. nih.govresearchgate.net

The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), can be estimated from these docking scores. While these predictions are not always perfectly accurate, they are invaluable for prioritizing which compounds to synthesize and test in the laboratory, thereby saving significant time and resources.

Below is an illustrative table of predicted binding affinities for a hypothetical series of compounds derived from this compound against a generic kinase target.

| Compound ID | Modification on Methanol (B129727) Group | Predicted Binding Affinity (Ki, nM) | Key Predicted Interactions |

| Lead-001 | -OH (unmodified) | 850 | Hydrogen bond with catalytic lysine |

| Lead-002 | -OCH3 | 620 | Increased hydrophobic interactions |

| Lead-003 | -NH-phenyl | 150 | Pi-stacking with tyrosine residue |

| Lead-004 | -NH-indole | 45 | Additional hydrogen bond with backbone |

This table is for illustrative purposes and does not represent actual experimental data.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The structure of this compound presents several key features that can be part of a pharmacophore:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor.

Hydrogen Bond Donors: The hydroxyl group of the methanol substituent is a hydrogen bond donor.

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Aromatic/Hydrophobic Region: The pyridine ring itself provides an aromatic and hydrophobic surface that can engage in van der Waals and pi-stacking interactions.

By synthesizing derivatives where each of these features is modified or removed and then testing the biological activity of these new compounds, medicinal chemists can build a pharmacophore model. This model then guides the design of more potent and selective molecules. For example, replacing the bromine atom with a hydrogen might lead to a significant drop in activity, indicating that a halogen at that position is a key pharmacophoric feature.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Modeling for Drug Candidate Optimization

For a drug candidate to be successful, it must not only bind to its target effectively but also have favorable ADME properties. Computational models and in vitro assays are used early in the drug discovery process to predict these properties and guide the optimization of lead compounds.

For a molecule like this compound, its physicochemical properties are the starting point for ADME prediction.

| Property | Predicted Value | Implication for ADME |

| Molecular Weight | ~269.95 g/mol | Favorable for absorption (within Lipinski's Rule of 5) |

| logP | ~1.5 - 2.5 | Good balance between solubility and permeability |

| pKa | ~3-4 (pyridine N) | Can be protonated at physiological pH, affecting solubility and cell penetration |

| Polar Surface Area | ~40-50 Ų | Favorable for membrane permeability |

This table contains predicted values and is for illustrative purposes.

Absorption: The predicted molecular weight and logP suggest that compounds derived from this scaffold are likely to have good oral absorption.

Distribution: The balance of hydrophobic (chlorine, bromine, pyridine ring) and hydrophilic (methanol group) features will influence how the compound distributes throughout the body.

Metabolism: The pyridine ring can be a site of metabolism by cytochrome P450 enzymes, potentially through oxidation. The chlorine and bromine substituents may influence the rate and site of metabolism. In vitro assays using liver microsomes are typically used to assess metabolic stability.

By using computational ADME prediction tools and in vitro assays, medicinal chemists can identify potential liabilities in a lead compound derived from this compound and then modify its structure to improve its drug-like properties. For instance, if a compound is metabolized too quickly, modifications can be made to block the site of metabolism, thereby increasing its half-life in the body.

Future Research Directions and Emerging Trends in Halogenated Pyridine Chemistry

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

Traditional methods for synthesizing and halogenating pyridines often require harsh conditions, hazardous reagents, and multi-step processes, leading to low yields and significant waste. ijarsct.co.inrasayanjournal.co.inacs.org The development of greener and more efficient synthetic routes is a primary focus of current research.

Key areas of development include:

Microwave-Assisted Synthesis: This technique offers rapid heating and shorter reaction times, often leading to higher yields and purer products compared to conventional heating methods. ijarsct.co.innih.govacs.org It has been successfully applied to both the formation of the pyridine (B92270) ring and its subsequent functionalization. ijarsct.co.in

One-Pot, Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, reducing waste, saving time, and simplifying purification processes. rasayanjournal.co.innih.govresearchgate.net This approach is highly desirable for creating libraries of diverse pyridine derivatives.

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as temperature and mixing, enhancing safety and scalability. beilstein-journals.orgresearchgate.net This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. researchgate.net One-step synthesis of pyridines and dihydropyridines has been successfully demonstrated using microwave flow reactors. beilstein-journals.orgresearchgate.net

Green Chemistry Approaches: There is a growing emphasis on using environmentally benign solvents (like water), solvent-free reactions, and renewable starting materials to minimize the environmental impact of pyridine synthesis. ijarsct.co.inrasayanjournal.co.in The use of biocatalysts, such as enzymes, is also being explored to achieve high selectivity under mild conditions. ijarsct.co.in

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Method | Advantages | Disadvantages | References |

|---|---|---|---|

| Conventional Heating | Well-established, widely used equipment. | Longer reaction times, lower yields, potential for side products. | nih.gov |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields, improved purity. ijarsct.co.innih.govacs.org | Specialized equipment required, scalability can be a challenge. beilstein-journals.org | ijarsct.co.innih.govacs.orgbeilstein-journals.org |

| Flow Chemistry | Excellent process control, enhanced safety, scalable, suitable for hazardous reactions. researchgate.net | Higher initial equipment cost, requires homogeneous reaction mixtures. | beilstein-journals.orgresearchgate.netresearchgate.net |

| Multi-Component Reactions | High atom economy, reduced waste, simplified procedures, rapid library generation. rasayanjournal.co.in | Can be challenging to optimize for all components. | rasayanjournal.co.innih.govresearchgate.netnih.gov |

Exploration of New Catalytic Applications for Halogenated Pyridine Compounds

Halogenated pyridines, including structures like 3-Bromo-4-chloropyridine-5-methanol hydrochloride, are valuable precursors and ligands in catalysis. The presence of halogen atoms provides reactive sites for cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Future research in this area is focused on:

Cross-Coupling Reactions: Dihalogenated pyridines are versatile substrates for selective functionalization through transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck reactions. acs.orgacs.orgacs.orgnih.gov Research is aimed at developing more active and selective catalysts that can differentiate between different halogen substituents on the same pyridine ring.

Ligand Development: Pyridine and its derivatives are effective ligands for transition metals, forming complexes used in various catalytic processes, including polymerization, hydrogenation, and hydroformylation. alfachemic.comresearchgate.netnih.gov The electronic properties of the pyridine ring can be tuned by adding or altering substituents, which in turn influences the catalytic activity of the metal complex. nih.govrsc.org Designing novel chiral pyridine ligands is a key area for advancing asymmetric catalysis. acs.org

Organocatalysis: Certain pyridine derivatives can act as nucleophilic organocatalysts, for example, in acylation reactions. rsc.org The exploration of new halogenated pyridine scaffolds as organocatalysts is a promising avenue for developing metal-free catalytic systems.

Advanced Computational Tools for Predictive Design and Mechanistic Insights

Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of halogenated pyridines. Techniques like Density Functional Theory (DFT) provide deep insights into molecular structure, reactivity, and reaction mechanisms. research-nexus.net

Emerging trends in this domain include:

Predictive Modeling: DFT calculations can be used to predict properties such as vertical electron affinities and to model reaction pathways, like those in dissociative electron attachment processes for halopyridines. bohrium.commostwiedzy.pl This predictive power can guide the design of new molecules with desired electronic and reactive properties. nih.gov

Mechanistic Studies: Computational studies help elucidate the mechanisms of complex reactions, such as the SNAr pathway in pyridine halogenation, and identify rate-determining steps. nih.govresearchgate.net This understanding is crucial for optimizing reaction conditions and improving yields.

Structure-Activity Relationship (SAR) Studies: Quantitative structure-activity relationship (QSAR) models, often built using DFT-calculated descriptors, can correlate the structural features of pyridine derivatives with their biological activity, aiding in the rational design of new drug candidates. researchgate.net Molecular docking simulations further help in understanding the binding interactions between pyridine-based inhibitors and their target proteins. nih.govnih.govnih.govacs.org

Table 2: Applications of Computational Tools in Halogenated Pyridine Chemistry

| Computational Tool | Application | Insights Gained | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic properties, modeling reaction pathways. bohrium.commostwiedzy.pl | Understanding reactivity, predicting stability, elucidating reaction mechanisms. research-nexus.netnih.gov | research-nexus.netbohrium.commostwiedzy.plnih.gov |

| Molecular Docking | Simulating ligand-protein binding. | Predicting binding modes and affinities, guiding drug design. nih.govnih.govacs.org | nih.govnih.govacs.org |